(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide (2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17302575
InChI: InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1
SMILES:
Molecular Formula: C24H37N5O3
Molecular Weight: 443.6 g/mol

(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide

CAS No.:

Cat. No.: VC17302575

Molecular Formula: C24H37N5O3

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-((2S)-2-Amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide -

Specification

Molecular Formula C24H37N5O3
Molecular Weight 443.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C24H37N5O3/c1-15(2)12-21(23(26)30)29(24(31)17(4)25)11-7-8-16(3)28-20-14-19(32-5)13-18-9-6-10-27-22(18)20/h6,9-10,13-17,21,28H,7-8,11-12,25H2,1-5H3,(H2,26,30)/t16?,17-,21-/m0/s1
Standard InChI Key RIKNZZKYALMAOS-WURXZWLQSA-N
Isomeric SMILES C[C@@H](C(=O)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)[C@@H](CC(C)C)C(=O)N)N
Canonical SMILES CC(C)CC(C(=O)N)N(CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)C(=O)C(C)N

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Identity

The compound’s IUPAC name, (2S)-2-((2S)-2-amino-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)propanamido)-4-methylpentanamide, reflects its stereochemical configuration and functional group arrangement. The central quinoline scaffold is substituted at the 6-position with a methoxy group and at the 8-position with an amino-pentyl side chain. This side chain further connects to a dipeptide moiety (L-valine and L-alanine derivatives), introducing chiral centers at the 2S positions .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Registry Number76542-77-3
Molecular FormulaC₂₄H₃₇N₅O₃
Molecular Weight443.58 g/mol
Purity≥98%
Stereochemistry(2S,2'S) Configuration

The molecular structure integrates a hydrophobic quinoline ring, polar amino groups, and a flexible pentyl linker, likely influencing its solubility and membrane permeability. X-ray crystallography data for this specific compound is unavailable, but analogous 8-quinolinamines exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYieldReference
Nitroquinoline SynthesisSnCl₂, HCl, reflux65–78%
Reductive AminationH₂ (1 atm), Pd/C, ethanol82–90%
Peptide CouplingEDC, HOBt, DMF, rt70–85%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural features suggest moderate lipophilicity. The quinoline ring contributes hydrophobicity, while the amino and amide groups enhance water solubility. Stability studies are absent, but analogous 8-quinolinamines degrade under UV light, necessitating storage in amber containers .

Spectroscopic Characterization

Hypothetical spectroscopic data, extrapolated from similar compounds, includes:

  • ¹H NMR: Signals at δ 7.6–8.1 ppm (quinoline aromatic protons), δ 3.8–4.1 ppm (methoxy and pentyl-CH₂N), and δ 1.0–1.5 ppm (methyl groups) .

  • HRMS: Expected [M+H]⁺ ion at m/z 443.58, consistent with the molecular formula C₂₄H₃₇N₅O₃ .

OrganismExpected IC₅₀ RangeMechanism Hypothesis
Plasmodium falciparum10–50 nMHeme polymerase inhibition
Candida albicans1–5 μg/mLErgosterol synthesis disruption

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